molecular formula C22H17NO3S B14714996 N-tosylanthracene-9-carboxamide CAS No. 22187-53-7

N-tosylanthracene-9-carboxamide

Cat. No.: B14714996
CAS No.: 22187-53-7
M. Wt: 375.4 g/mol
InChI Key: PHJKQXIFIGJUJF-UHFFFAOYSA-N
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Description

N-tosylanthracene-9-carboxamide is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a carboxamide group at the 9th position of the anthracene ring. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tosylanthracene-9-carboxamide typically involves the tosylation of anthracene-9-carboxamide. This can be achieved by reacting anthracene-9-carboxamide with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-tosylanthracene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-tosylanthracene-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tosylanthracene-9-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the presence of the tosyl group can enhance its ability to form hydrogen bonds and other interactions with biological molecules, thereby influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: N-tosylanthracene-9-carboxamide is unique due to the presence of both the tosyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activities. The tosyl group enhances its solubility and ability to participate in various chemical reactions, while the carboxamide group allows for interactions with biological targets .

Properties

CAS No.

22187-53-7

Molecular Formula

C22H17NO3S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonylanthracene-9-carboxamide

InChI

InChI=1S/C22H17NO3S/c1-15-10-12-18(13-11-15)27(25,26)23-22(24)21-19-8-4-2-6-16(19)14-17-7-3-5-9-20(17)21/h2-14H,1H3,(H,23,24)

InChI Key

PHJKQXIFIGJUJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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